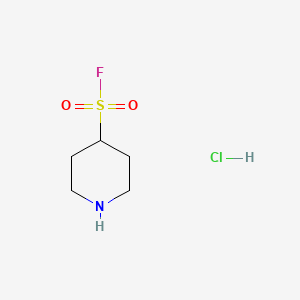

Piperidine-4-sulfonyl fluoride hydrochloride

Beschreibung

BenchChem offers high-quality Piperidine-4-sulfonyl fluoride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-4-sulfonyl fluoride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

piperidine-4-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDLKOUDLMGYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Piperidine-4-sulfonyl Fluoride Hydrochloride

CAS: 2172461-08-2 | A Premier SuFEx Covalent Warhead

Executive Summary

Piperidine-4-sulfonyl fluoride hydrochloride (CAS 2172461-08-2) represents a high-utility "hub" scaffold in modern covalent drug discovery. Unlike traditional sulfonyl chlorides, which are highly reactive and hydrolytically unstable, this sulfonyl fluoride (–SO₂F) derivative exhibits the unique "sleeping beauty" reactivity profile characteristic of Sulfur-Fluoride Exchange (SuFEx) chemistry. It remains inert to metabolic hydrolysis and off-target nucleophiles but reacts specifically and irreversibly with protein side chains (Tyrosine, Serine, Lysine, Histidine) under precise proximity-driven or catalytic conditions.

This guide details the physicochemical profile, synthesis pathways, and application protocols for utilizing this compound as a modular building block in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).

Part 1: Identity & Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the volatility and potential polymerization of the free amine base.

| Parameter | Technical Specification |

| Chemical Name | Piperidine-4-sulfonyl fluoride hydrochloride |

| Primary CAS | 2172461-08-2 (HCl Salt) |

| Related CAS | 1936260-29-5 (Free Base); 1446424-64-5 (N-Boc Precursor) |

| Molecular Formula | C₅H₁₀FNO₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 203.66 g/mol (Salt); 167.20 g/mol (Free Base) |

| Solubility | Highly soluble in DMSO, Water, Methanol. |

| ¹⁹F NMR Signature | δ +35 to +40 ppm (Triplet/Singlet depending on decoupling) |

| Stability | High hydrolytic stability at neutral pH; stable to oxidation. |

| Storage | -20°C, Desiccated. Hygroscopic. |

Part 2: The SuFEx Mechanism & Utility

The sulfonyl fluoride moiety is an electrophilic trap that defies conventional "warhead" logic. It possesses a high energy barrier to substitution, making it resistant to plasma hydrolysis. However, within the binding pocket of a protein, the local environment (hydrogen bonding or Lewis acid catalysis) activates the S–F bond for nucleophilic attack.

Mechanism of Action: Proximity-Driven Covalent Capture

The following diagram illustrates the activation of the Piperidine-4-SO₂F warhead by a Tyrosine residue within a protein pocket.

Figure 1: The SuFEx reaction trajectory. The stability of the S-F bond allows the inhibitor to diffuse through biological systems intact until it binds specifically to the target, where proximity drives the covalent bond formation.

Part 3: Synthesis & Preparation Protocols

While the HCl salt is commercially available, high-purity applications often require deprotection of the N-Boc precursor (CAS 1446424-64-5) immediately prior to use to avoid potential dimerization.

Protocol A: Synthesis from N-Boc-4-Mercaptopiperidine

Context: This route avoids the use of unstable sulfonyl chlorides by using an oxidative fluorination strategy.

-

Reagents: N-Boc-4-mercaptopiperidine, Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA), Potassium Bifluoride (KHF₂).

-

Workflow:

-

Oxidative Chlorination: Treat the thiol with TCCA/Benzyltrimethylammonium chloride in MeCN/H₂O at 0°C to generate the sulfonyl chloride in situ.

-

Fluorination: Immediately add saturated aqueous KHF₂ (excess) to the reaction mixture. Stir vigorously at RT for 4 hours.

-

Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Yield: Typically 80-90% of the N-Boc sulfonyl fluoride intermediate.

-

Protocol B: Deprotection to Generate CAS 2172461-08-2 (HCl Salt)

Context: Critical step to liberate the secondary amine for library synthesis.

-

Dissolution: Dissolve tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (1.0 equiv) in 1,4-Dioxane (5 mL/mmol).

-

Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2-3 hours. Monitor by TLC (loss of non-polar spot) or LCMS.

-

Isolation:

-

The product often precipitates as a white solid.

-

Add Et₂O (diethyl ether) to complete precipitation.

-

Filter under inert atmosphere (N₂).

-

Wash the filter cake with cold Et₂O.

-

-

Drying: Dry under high vacuum for 12 hours.

-

Result: White hygroscopic solid (Piperidine-4-sulfonyl fluoride HCl).

-

Part 4: Application in Drug Discovery Workflows

The piperidine amine offers a handle for diversification, while the sulfonyl fluoride acts as the covalent warhead. This allows for the rapid generation of "Covalent Fragment Libraries."

Library Synthesis Workflow

The following diagram details how to utilize CAS 2172461-08-2 in a parallel synthesis campaign.

Figure 2: Parallel synthesis workflow. The secondary amine of the piperidine core is coupled with diverse carboxylic acids to create a library of probes with varying steric and electronic properties, all retaining the SuFEx warhead.

Data Analysis: Validating the Covalent Bond

When screening this library against a protein target, "Time-Dependent Inhibition" is the hallmark of success.

| Metric | Observation | Interpretation |

| IC₅₀ Shift | IC₅₀ decreases as pre-incubation time increases (e.g., 30 min vs 4 hrs). | Indicates irreversible covalent modification. |

| Mass Shift | Protein Mass + [Probe MW - 19 Da (Fluoride)]. | Confirms specific SuFEx modification (loss of HF). |

| Dialysis | Activity does not recover after dialysis. | Confirms irreversible binding. |

Part 5: Safety & Handling

-

HF Generation: While the S-F bond is stable, hydrolysis eventually releases Fluoride ions and HF. Always handle in a fume hood.

-

Glassware: Avoid long-term storage of solutions in glass if acidic; the fluoride can etch glass over time. Use polypropylene containers for aqueous solutions.

-

Skin Contact: Sulfonyl fluorides are potential alkylating agents. Double-gloving (Nitrile) is mandatory.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Narayanam, M. K., et al. (2021).[6] "Sulfonyl fluorides as privileged warheads in covalent drug discovery." Chemical Society Reviews. [Link]

-

Jones, L. H. (2018). "Mechanism and application of the SuFEx click reaction for drug discovery." Expert Opinion on Drug Discovery. [Link]

Sources

- 1. piperidine-4-sulfonyl fluoride | 1936260-29-5 [sigmaaldrich.com]

- 2. tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate AldrichCPR 141699-59-4 [sigmaaldrich.com]

- 3. Piperidine-4-sulfonyl fluoride () for sale [vulcanchem.com]

- 4. EnamineStore [enaminestore.com]

- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Piperidine-4-sulfonyl Fluoride Hydrochloride: A Next-Generation SuFEx Warhead in Targeted Covalent Drug Discovery

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by α,β-unsaturated carbonyls (e.g., acrylamides) designed to engage nucleophilic cysteine residues. However, because cysteine is relatively rare in the human proteome and frequently absent from critical ligand-binding pockets, the field requires alternative electrophilic warheads[1].

Enter Piperidine-4-sulfonyl fluoride hydrochloride , a highly versatile, shelf-stable building block that leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. By utilizing the unique "Goldilocks" reactivity of the sulfonyl fluoride (-SO₂F) group, this molecule enables drug developers to rationally target non-cysteine residues—specifically Tyrosine, Lysine, Histidine, and Serine—dramatically expanding the druggable proteome[1],[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale, mechanistic pathways, and self-validating protocols required to successfully integrate this building block into your chemoproteomic and drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

To effectively deploy a building block in library synthesis, one must understand the causality behind its structural features. The hydrochloride salt form of piperidine-4-sulfonyl fluoride is not arbitrary; it is a critical design choice. The free secondary amine of piperidine is nucleophilic and could lead to premature intermolecular degradation or self-condensation over time. The HCl salt neutralizes this nucleophilicity, rendering the compound indefinitely stable under standard storage conditions,[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | Piperidine-4-sulfonyl fluoride hydrochloride |

| CAS Registry Number | 2172461-08-2,[3] |

| Molecular Weight | 203.66 g/mol ,[3] |

| Molecular Formula | C₅H₁₁ClFNO₂S (or C₅H₁₀FNO₂S · HCl)[3] |

| SMILES String | Cl.O=S(=O)(F)C1CCNCC1[3] |

| Electrophilic Warhead | Sulfur(VI) Fluoride (-SO₂F) |

| Storage Conditions | +4°C to -20°C, desiccated[3] |

Structural Advantages in Drug Design:

-

The Piperidine Scaffold: The saturated, six-membered ring adopts a rigid chair conformation. In structure-based drug design (SBDD), this rigidity is paramount. It acts as a directional spacer, projecting the -SO₂F warhead along a predictable vector to optimally intercept target nucleophiles. Furthermore, the basic amine improves the aqueous solubility and pharmacokinetic properties of the final drug candidate.

-

The S(VI)-F Bond: Unlike sulfonyl chlorides, which rapidly hydrolyze in water and indiscriminately react with cellular nucleophiles, the S(VI)-F bond is exceptionally stable to hydrolysis, oxidation, and reduction[4]. It requires specific microenvironmental triggers to break, ensuring high target orthogonality.

Mechanistic Paradigm: Proximity-Induced SuFEx Ligation

The defining feature of the -SO₂F group is its latent reactivity. In bulk aqueous solution or human plasma, the molecule is inert. However, when the attached ligand directs the molecule into a specific protein binding pocket, the microenvironment acts as a catalyst[5].

This proximity-induced activation relies on two causal factors:

-

Desolvation: The exclusion of water from the binding pocket lowers the dielectric constant, strengthening electrostatic interactions.

-

Hydrogen Bonding: Precise hydrogen-bond donors within the protein pocket coordinate to the fluorine atom, polarizing the S-F bond and transforming fluorine into an excellent leaving group. This allows nearby nucleophiles (such as the hydroxyl of Tyrosine or the imidazole of Histidine) to attack the sulfur center, forming an irreversible covalent adduct[5],[2].

Fig 1. Proximity-induced SuFEx mechanism of sulfonyl fluorides in protein pockets.

Strategic Workflow: Library Generation & Chemoproteomics

Because the -SO₂F group is functionally orthogonal to standard amine-derivatization chemistries, Piperidine-4-sulfonyl fluoride hydrochloride is an ideal hub for combinatorial library synthesis[4]. You can rapidly generate a library of targeted covalent inhibitors by coupling the piperidine nitrogen to various target-binding ligands (e.g., kinase hinge binders, PROTAC ligands) via amide coupling or reductive amination.

Fig 2. Workflow for generating and validating SuFEx-based targeted covalent inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a built-in analytical checkpoint to confirm causality and prevent false positives.

Protocol 1: Orthogonal N-Acylation (Library Generation)

Objective: Couple a carboxylic acid ligand to the piperidine nitrogen without degrading the -SO₂F warhead.

-

Preparation: Dissolve the carboxylic acid ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

-

Coupling: Add Piperidine-4-sulfonyl fluoride hydrochloride (1.1 eq). Causality Note: The DIPEA neutralizes the HCl salt, freeing the piperidine amine for nucleophilic attack. The bulky, mildly basic nature of DIPEA ensures it does not attack or hydrolyze the -SO₂F group.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

-

Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. A successful, orthogonal reaction will yield a mass corresponding to [M+H]+. If the -SO₂F group was compromised (e.g., hydrolyzed to a sulfonic acid), you will observe a mass shift of +18 Da (loss of F, addition of OH). The absence of this shift validates the stability of the S(VI)-F bond under basic coupling conditions.

-

Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Validation

Objective: Confirm proximity-driven covalent labeling of the target protein.

-

Incubation: Dilute recombinant wild-type target protein to 10 µM in strictly physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality Note: Maintaining native pH and folding is mandatory; denatured proteins cannot provide the spatial geometry required for SuFEx activation.

-

Dosing: Add the synthesized SuFEx probe (from Protocol 1) to a final concentration of 50 µM (1% DMSO final).

-

Control Setup: In parallel, set up an identical incubation using a mutant protein where the suspected nucleophilic residue (e.g., Tyr, Lys, His) has been mutated to Alanine or Phenylalanine.

-

Reaction: Incubate at 37°C for 4 hours.

-

Self-Validation Checkpoint (Intact ESI-TOF MS): Desalt the protein samples and analyze via intact mass spectrometry.

-

Wild-Type: The deconvoluted spectrum must show a mass shift of exactly [Probe Mass - 20.01 Da], representing the addition of the probe and the stoichiometric loss of Hydrogen Fluoride (HF)[2].

-

Mutant Control: Must show zero mass shift. This perfectly validates that the reaction is not non-specific background labeling, but rather a structurally causal, proximity-driven SuFEx event.

-

Conclusion & Future Perspectives

Piperidine-4-sulfonyl fluoride hydrochloride is not merely a chemical reagent; it is a strategic asset in the modern drug discovery arsenal. By providing a stable, geometrically defined scaffold equipped with a latent SuFEx warhead, it empowers researchers to systematically target the "undruggable" non-cysteine proteome. As chemoproteomic platforms continue to evolve, the integration of such orthogonal building blocks will be the primary driver in discovering the next generation of highly selective, long-acting covalent therapeutics.

References

-

[1] Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads | Source: tandfonline.com | URL: [Link]

-

[4] Title: Sulfur fluoride exchange | Source: nih.gov (PMC) | URL: [Link]

-

[5] Title: Unconventional reactivity of sulfonyl fluorides | Source: imperial.ac.uk | URL:[Link]

-

[2] Title: Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine | Source: rsc.org | URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]

- 3. EnamineStore [enaminestore.com]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Piperidine-4-sulfonyl Fluoride Hydrochloride: Stability, Storage, and SuFEx Applications

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex sulfonamides, polysulfates, and bioconjugates. Within this domain, piperidine-4-sulfonyl fluoride hydrochloride has emerged as a critical bifunctional scaffold. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and require cumbersome protection-deprotection strategies, saturated heterocyclic aminosulfonyl fluorides enable protecting-group-free synthesis[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we will dissect the chemical causality dictating the stability of piperidine-4-sulfonyl fluoride hydrochloride, outline field-proven storage protocols, and provide a self-validating experimental workflow for its application in advanced organic synthesis.

Chemical Causality & Structural Logic

To understand the handling requirements of piperidine-4-sulfonyl fluoride, one must analyze its bifunctional nature. The molecule contains both a nucleophilic secondary amine and a highly electrophilic sulfonyl fluoride group.

The Necessity of the Hydrochloride Salt

In its free base form, piperidine-4-sulfonyl fluoride is inherently unstable. The secondary amine of one molecule will rapidly attack the sulfonyl fluoride group of an adjacent molecule, leading to uncontrolled intermolecular oligomerization and polymerization[1].

By synthesizing and storing the compound as a hydrochloride salt , the secondary amine is protonated. This protonation drops the nucleophilicity of the nitrogen atom to near zero, effectively "masking" it from reacting with the electrophilic S(VI) center. This elegant, protecting-group-free stabilization strategy is what allows the reagent to be stored long-term and used directly in modular click chemistry[1].

Hydrolytic Resistance of the S(VI)-F Bond

Unlike sulfonyl chlorides, which react violently with water, the sulfonyl fluoride group exhibits extraordinary hydrolytic stability. This stability arises from the hard-hard interaction between the S(VI) center and the fluoride ion, creating a strong S-F bond (~80-90 kcal/mol) that is highly resistant to reductive cleavage and spontaneous hydrolysis under neutral conditions[2]. However, in the presence of strong bases or extended exposure to aqueous environments, slow hydrolysis to the corresponding sulfonic acid can still occur.

Degradation pathways highlighting the necessity of the HCl salt form.

Stability Profile & Storage Protocols

To maintain the integrity of piperidine-4-sulfonyl fluoride hydrochloride, storage conditions must mitigate two primary risks: ambient moisture (which slowly drives hydrolysis) and thermal degradation. The quantitative parameters for optimal storage are summarized below.

Table 1: Quantitative Storage Parameters

| Parameter | Specification | Mechanistic Rationale |

| Optimal Temperature | 2–8 °C (Refrigerated) | Minimizes the thermal kinetic energy available for slow hydrolytic degradation or spontaneous deprotonation[3]. |

| Atmosphere | Argon or Nitrogen backfill | Displaces atmospheric moisture, preventing nucleophilic attack by H₂O on the S(VI) center over long-term storage. |

| Container | Amber glass, PTFE-lined cap | Prevents photo-oxidation and ensures a hermetic seal against humidity ingress. |

| Physical State | Solid Hydrochloride Salt | Maintains the amine in a protonated state (pKa ~10-11), rendering it strictly non-nucleophilic[1]. |

Note: Before opening a refrigerated bottle, allow it to equilibrate to room temperature in a desiccator. Opening a cold bottle exposes the reagent to immediate condensation of atmospheric moisture, which will degrade the sulfonyl fluoride over time.

Experimental Workflow: Protecting-Group-Free SuFEx Coupling

The true value of piperidine-4-sulfonyl fluoride hydrochloride lies in its application. Because the amine is protected merely by protonation, it can be utilized in SuFEx click chemistry without the atom-economy penalty of traditional Boc or Cbz protecting groups[1].

However, the order of addition is the most critical parameter in this workflow . The coupling partner must be present before the base is added. If the base is added to the hydrochloride salt alone, the localized high concentration of the free base will instantly trigger self-polymerization.

Step-by-Step Methodology

Step 1: Weighing & Solvation (Inert Atmosphere)

-

Action: In an oven-dried flask purged with Argon, suspend 1.0 equivalent of piperidine-4-sulfonyl fluoride hydrochloride in anhydrous dichloromethane (CH₂Cl₂) at a concentration of 0.1 M.

-

Causality: CH₂Cl₂ is chosen because it does not participate in hydrogen bonding that might prematurely activate the S-F bond, and it readily dissolves the subsequent free base.

Step 2: Partner Addition

-

Action: Add 1.1 equivalents of the desired electrophilic coupling partner (e.g., an acyl chloride, chloroformate, or another sulfonyl chloride) to the suspension.

-

Causality: The partner must be fully dispersed in the solvent to act as an immediate kinetic trap for the amine once it is deprotonated.

Step 3: In Situ Neutralization (The Critical Step)

-

Action: Cool the reaction mixture to 0 °C. Dropwise, add 2.5 to 3.0 equivalents of a non-nucleophilic tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine).

-

Causality: The base serves a dual purpose: it liberates the free secondary amine of the piperidine ring and neutralizes the HCl byproduct generated during the coupling. Cooling to 0 °C controls the exothermic neutralization and favors the cross-coupling kinetics over self-condensation.

Step 4: Reaction Monitoring (Self-Validation)

-

Action: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC.

-

Validation: You should observe the gradual dissolution of the initial hydrochloride salt suspension, followed by the precipitation of triethylamine hydrochloride (Et₃N·HCl) as a fine white solid. The presence of this precipitate visually validates that the coupling is proceeding. LC-MS will confirm the mass of the cross-coupled product without the loss of the -SO₂F mass signature.

Step 5: Quenching & Isolation

-

Action: Quench the reaction with 1M aqueous HCl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The acidic quench removes excess tertiary amine and any unreacted free piperidine-4-sulfonyl fluoride, leaving the highly stable, neutral sulfonamide/sulfonyl fluoride product in the organic layer.

Step-by-step experimental workflow for protecting-group-free SuFEx coupling.

Conclusion

Piperidine-4-sulfonyl fluoride hydrochloride is a triumph of structural logic in reagent design. By leveraging a simple hydrochloride salt to mask a highly reactive secondary amine, chemists can bypass tedious protection/deprotection steps[1]. Adhering to strict storage conditions (2–8 °C, moisture exclusion) and respecting the kinetic causality of in situ neutralization ensures that this reagent performs reliably as a versatile hub in SuFEx click chemistry[2].

References

-

Zhersh, S. A., Blahun, O. P., Sadkova, I. V., Tolmachev, A. A., Moroz, Y. S., & Mykhailiuk, P. K. (2018). "Saturated Heterocyclic Aminosulfonyl Fluorides: New Scaffolds for Protecting-Group-Free Synthesis of Sulfonamides." Chemistry - A European Journal, 24(33), 8343-8349. Available at:[Link]

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Available at:[Link]

Sources

Technical Guide: Piperidine-4-sulfonyl Fluoride Hydrochloride

Solubility, Stability, and Application Protocols

Executive Summary

Piperidine-4-sulfonyl fluoride hydrochloride (CAS: 2172461-08-2) is a specialized bifunctional building block used primarily in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2] It features a secondary amine (masked as a hydrochloride salt) and a sulfonyl fluoride "warhead."[3]

Unlike its sulfonyl chloride analogs, which degrade rapidly in aqueous media, this sulfonyl fluoride exhibits kinetic stability in water, allowing for "on-water" or aqueous-organic coupling reactions. However, its solubility profile is dominated by the ionic nature of the hydrochloride salt, creating a dichotomy between solubility (favored in water/polar solvents) and stability (favored in anhydrous/acidic conditions).

This guide provides the solubility data, stability warnings, and experimental workflows required to utilize this compound without compromising its electrophilic integrity.

Physicochemical Profile

| Property | Data |

| Compound Name | Piperidine-4-sulfonyl fluoride hydrochloride |

| CAS Number | 2172461-08-2 |

| Molecular Formula | C₅H₁₁ClFNO₂S |

| Molecular Weight | 203.66 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa (Calculated) | ~10.8 (Piperidine nitrogen) |

| LogP (Free Base) | ~0.3 (Hydrophilic) |

| Reactive Moiety | Sulfonyl Fluoride (-SO₂F) [Electrophile] |

Solubility Data & Solvent Compatibility

The hydrochloride salt form fundamentally alters the solubility profile compared to the free base. The following data is derived from empirical behavior of aliphatic amine-HCl salts and specific SuFEx reagent handling protocols.

Quantitative Solubility Estimates

| Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Water | High | > 50 mg/mL | Critical: See stability warning below. Ideal for immediate reactions. |

| DMSO | High | > 100 mg/mL | Preferred for stock solutions. Stable for weeks at -20°C. |

| Methanol | High | > 50 mg/mL | Good for intermediates; avoid basic methanol (trans-sulfonylation risk). |

| Acetonitrile | Low/Moderate | < 10 mg/mL | The HCl salt is poorly soluble in pure ACN. Requires water or alcohol co-solvent. |

| DCM/Chloroform | Insoluble | Negligible | The salt will not dissolve. Requires free-basing (not recommended for storage). |

The "Salt-Switch" Phenomenon

Researchers often face a solubility mismatch. The HCl salt is water-soluble but organic-insoluble.

-

To dissolve in organic media (DCM/EtOAc): You must neutralize the salt with a base (e.g., TEA, DIPEA) in situ.

-

Warning: Once neutralized, the free amine (piperidine) can potentially react with the sulfonyl fluoride of a neighboring molecule (intermolecular polymerization) if concentrations are high. Always keep the amine protonated (HCl form) until the moment of reaction.

Stability & Handling (The "Gotcha")

While sulfonyl fluorides are touted as "stable in water," this applies primarily to neutral or acidic pH.

Hydrolytic Stability Profile:

-

pH < 7 (Acidic): Highly stable. The S(VI)-F bond resists hydrolysis.

-

pH 7–9 (Neutral/Slightly Basic): Metastable. Hydrolysis is slow (hours to days).

-

pH > 10 (Basic): Unstable. Hydrolysis to the sulfonic acid (-SO₃H) accelerates rapidly.

Self-Reactivity (Polymerization): The compound contains both a nucleophile (amine) and an electrophile (sulfonyl fluoride).

-

In Solid State (HCl Salt): Indefinitely stable (Amine is protonated: -NH₂⁺).

-

In Solution (Neutralized): If you add base to dissolve it in organic solvent, the free amine can attack the sulfonyl fluoride.

-

Mitigation: Perform reactions at high dilution or add the electrophilic partner before adding the base.

-

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for biological assays or fragment screening.

-

Weighing: Weigh 20.4 mg of Piperidine-4-sulfonyl fluoride HCl.

-

Solvent: Add 1.0 mL of anhydrous DMSO .

-

Dissolution: Vortex for 30 seconds. The solid should dissolve instantly.

-

Storage: Aliquot into small vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress (which accelerates hydrolysis upon thawing).

Protocol B: Aqueous Buffer Preparation for SuFEx Coupling

Use this when reacting with proteins or water-soluble electrophiles.

-

Buffer Selection: Prepare PBS or HEPES buffer adjusted to pH 6.5 – 7.5 . Avoid Carbonate or Tris buffers at pH > 8.0.

-

Dilution: Dilute the DMSO stock (from Protocol A) directly into the buffer immediately prior to use.

-

Note: Do not store the aqueous dilution for >24 hours.

-

-

Reaction: If reacting the amine part (e.g., amide coupling), add the acyl chloride/NHS-ester to the buffer before adding the base (DIPEA) to initiate the reaction. This ensures the external electrophile reacts with the amine faster than the amine reacts with its own tail.

Mechanistic Visualization

The following diagram illustrates the stability and reactivity pathways. Note the critical role of pH in switching between the stable "Storage Form" and the reactive "Free Base."

Figure 1: Reactivity landscape of Piperidine-4-sulfonyl fluoride. The "Safe Zone" is the blue node; the "Danger Zone" is the transition to the yellow node without a reaction partner.

References

-

Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Key Organics. (2017). "Safety Data Sheet: Piperidine-4-sulfonyl fluoride hydrochloride." Key Organics SDS. Link

-

BLD Pharm. (2024). "Product Analysis: Piperidine-4-sulfonyl fluoride hydrochloride (CAS 2172461-08-2)." BLD Pharm Technical Data. Link

-

Jones, L. H. (2023). "Sulfonyl Fluorides in Chemical Biology." RSC Chemical Biology. Link

Sources

Beyond Cysteine: Decoding the Reactivity and Application of the Sulfonyl Fluoride Warhead in Chemical Biology

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles—such as acrylamides—designed to irreversibly bind to highly nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach severely restricts the "druggable" target space[1]. Enter the sulfonyl fluoride (SF) warhead. Powered by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides offer a privileged, context-driven reactivity profile that allows researchers to target alternative nucleophiles, including tyrosine, lysine, serine, and histidine, thereby unlocking previously inaccessible protein targets[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial summaries. We will dissect the physical chemistry that governs SF reactivity, map the causality of protein microenvironments, and provide a self-validating experimental protocol for Activity-Based Protein Profiling (ABPP) using SF probes.

Mechanistic Foundations: The "Goldilocks" Electrophile

Introduced in 2014 by K. Barry Sharpless and colleagues, SuFEx is recognized as the next generation of click chemistry[3]. The defining characteristic of the sulfonyl fluoride group is its "Goldilocks" reactivity: it is highly stable in aqueous, physiological conditions but becomes exceptionally reactive under specific spatial and electronic constraints[1].

The Causality of Stability

Why do sulfonyl fluorides not spontaneously hydrolyze in water like their sulfonyl chloride counterparts?

-

Heterolytic Cleavage: The S–F bond undergoes strictly heterolytic cleavage, making it highly resistant to reductive environments.

-

Thermodynamic Inertness: The fluoride ion is strongly stabilized by hydrogen bonding networks in aqueous media. Without a specific catalytic microenvironment to activate the sulfur(VI) center or the incoming nucleophile, the activation energy barrier for substitution remains insurmountable at physiological pH.

Context-Driven Reactivity: The Microenvironment Causality

Sulfonyl fluorides are virtually blind to isolated amino acids in bulk solvent. Their reactivity is entirely context-dependent , dictated by the local protein microenvironment[4]. When an SF-bearing ligand binds to a protein pocket, the warhead is placed in proximity to target residues whose intrinsic nucleophilicity has been artificially enhanced by surrounding amino acids.

Context-driven reactivity of sulfonyl fluorides within protein microenvironments.

The "Why" Behind Amino Acid Selectivity

-

Tyrosine (Tyr): Tyrosine's phenolic hydroxyl is a poor nucleophile at pH 7.4 (pKa ~ 10). However, structural analyses reveal that reactive tyrosines are almost always located adjacent to basic residues (Lys, Arg, His). These basic residues act as general bases, deprotonating the phenol to form a highly nucleophilic phenolate anion that rapidly attacks the SF warhead[5][6].

-

Lysine (Lys): The ε-amino group of lysine is typically protonated (pKa ~ 10.5). For an SF to react, the lysine must be situated near acidic residues (Asp, Glu) or within a hydrophobic pocket that suppresses its pKa, ensuring a population of the unprotonated, nucleophilic amine exists at physiological pH[6].

-

Cysteine (Cys) - The Anomaly: While SFs react instantaneously with the hyper-nucleophilic thiol of cysteine, the resulting thiosulfonate adduct is thermodynamically unstable. It rapidly hydrolyzes or undergoes exchange reactions in aqueous buffers, rendering SFs unsuitable for the durable covalent inhibition of cysteine[2][7].

Quantitative Summary of SF Reactivity

| Target Amino Acid | Intrinsic Nucleophilicity | Adduct Formed | Adduct Stability | Microenvironment Requirement for SuFEx Activation |

| Cysteine (Cys) | Very High | Thiosulfonate | Low (Rapidly hydrolyzes) | None (Reacts readily but reversibly) |

| Tyrosine (Tyr) | Low (at pH 7.4) | Aryl Sulfonate | Very High | Proximal basic residues (His, Lys, Arg) to form phenolate |

| Lysine (Lys) | Moderate | Sulfonamide | Very High | Proximal acidic residues or hydrophobic pocket to lower pKa |

| Serine (Ser) | Low | Alkyl Sulfonate | High | Catalytic triad or H-bond network to increase nucleophilicity |

Mapping the Reactive Proteome: Activity-Based Protein Profiling (ABPP)

To harness the potential of SFs, researchers employ Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes to covalently capture functional residues under native conditions[8][9]. By appending an alkyne handle to an SF warhead, we can irreversibly label reactive Tyr/Lys/Ser residues across the proteome, and subsequently use bioorthogonal click chemistry to attach a biotin tag for enrichment and mass spectrometry (LC-MS/MS) identification[10].

Workflow of Activity-Based Protein Profiling using Sulfonyl Fluoride Probes.

Experimental Methodology: Gel-Free Competitive ABPP

The following protocol details a self-validating workflow for identifying target engagement of an un-tagged SF drug candidate using a competitive IsoTOP-ABPP approach.

Phase 1: Proteome Preparation & Labeling

-

Lysate Preparation: Lyse cells in native buffer (e.g., PBS, pH 7.4) using sonication. Clarify by centrifugation (100,000 × g, 45 min) to separate soluble and membrane proteomes.

-

Competitive Pre-incubation: Treat 1 mg of proteome with the un-tagged competitor drug (e.g., 10 µM) or DMSO vehicle for 30 minutes at 37°C.

-

Probe Labeling: Add the alkyne-tagged SF probe (1–5 µM) to both samples and incubate for 1 hour at room temperature[10].

-

Scientific Rationale: SFs exhibit slower reaction kinetics compared to acrylamides. A 1-hour incubation ensures maximum target engagement without triggering non-specific, high-concentration artifacts. The competitive setup ensures that any reduction in MS signal directly correlates to the specific binding site of the drug.

-

Phase 2: Bioorthogonal Conjugation (CuAAC)

-

Click Chemistry: To the labeled proteome, sequentially add:

-

Azide-PEG3-Biotin (100 µM)

-

TCEP (1 mM, freshly prepared)

-

TBTA ligand (100 µM)

-

CuSO4 (1 mM)

-

-

Incubation: React for 1 hour at room temperature with end-over-end mixing[10].

-

Scientific Rationale: TCEP is a potent reducing agent required to reduce Cu(II) to the catalytically active Cu(I) state. TBTA (a polytriazole ligand) is strictly required to stabilize the Cu(I) oxidation state in aqueous environments, preventing its disproportionation and protecting the protein backbone from reactive oxygen species generated by free copper.

-

Phase 3: Enrichment & On-Bead Digestion

-

Precipitation: Add cold methanol, chloroform, and water (4:1:3 ratio) to precipitate proteins. Centrifuge and wash the protein pellet twice with cold methanol.

-

Scientific Rationale: This step removes unreacted click reagents and free biotin. Failure to remove free biotin will saturate the streptavidin beads in the next step, resulting in catastrophic loss of target enrichment.

-

-

Denaturation & Enrichment: Resuspend the pellet in 6 M urea/PBS. Add streptavidin-agarose beads and incubate for 1.5 hours[10].

-

Scientific Rationale: Urea denatures the folded proteins, exposing the covalently attached biotin tags that might otherwise be buried in hydrophobic cores, maximizing bead capture efficiency.

-

-

On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins with Trypsin overnight at 37°C[10].

Phase 4: Self-Validating Assay Controls

A robust ABPP experiment must be a self-validating system. To ensure trustworthiness, the following controls must be run in parallel:

-

Heat-Denatured Control: Boil the proteome at 95°C for 5 minutes prior to probe addition. Causality: Because SF reactivity relies entirely on the folded 3D microenvironment (pKa shifts, H-bonds), a denatured proteome should show near-zero labeling. If heavy labeling persists, the probe is non-specifically reactive.

-

No-Probe Control: Run the click chemistry and enrichment on a sample without the SF probe to establish the background noise of endogenous biotinylated proteins (e.g., carboxylases).

Conclusion

The integration of the sulfonyl fluoride warhead into chemical biology represents a monumental leap in covalent drug discovery. By understanding the thermodynamic stability of the S–F bond and the strict microenvironmental prerequisites for SuFEx activation, researchers can rationally design probes that target tyrosine, lysine, and serine residues. Coupled with rigorous ABPP methodologies, SFs provide an unprecedented opportunity to map and drug the previously "undruggable" proteome[1].

References

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications - 2

-

Activity-based protein profiling: A graphical review - PMC - 8

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC -4

-

SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich - Link

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space - RSC Publishing - 5

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI -9

-

Click Chemistry * Sharpless Lab * The Scripps Research Institute - 3

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis -1

-

A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions - ResearchGate - 7

-

Structure-based design and analysis of SuFEx chemical probes - PMC - NIH - 6

-

Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling - Benchchem - 10

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Covalent Ligand Discovery Using Piperidine-4-Sulfonyl Fluoride Hydrochloride

This Application Note is structured to guide drug discovery professionals through the strategic implementation of Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) as a high-value building block for targeted covalent inhibitors (TCIs).

Abstract

The resurgence of covalent drug discovery has moved beyond cysteine-targeting acrylamides to "activation-free" chemistries capable of targeting tyrosine, lysine, and histidine. Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) represents a privileged "SuFEx" (Sulfur-Fluoride Exchange) building block. Its secondary amine handle allows for facile coupling to diversity elements, while the sulfonyl fluoride (SF) warhead provides tunable reactivity toward nucleophilic residues in protein binding pockets.[1] This guide outlines the protocols for synthesizing PSF-based probes, conducting covalent fragment screening, and validating target engagement via mass spectrometry.[2]

Introduction: The "Beyond Cysteine" Mandate

While targeted covalent inhibitors (TCIs) like Osimertinib and Ibrutinib have revolutionized kinase therapy, they rely on a specific cysteine residue near the ATP-binding pocket. However, cysteines are rare (~2% of the proteome). To expand the druggable genome, discovery campaigns are shifting toward Sulfur-Fluoride Exchange (SuFEx) chemistry.[3]

Piperidine-4-sulfonyl fluoride (PSF) is a strategic entry point for this technology because:

-

Modular Design: The piperidine nitrogen serves as a "plug-and-play" handle to attach the warhead to any carboxylic acid or halide scaffold.

-

Physicochemical Balance: The piperidine ring offers solubility and a defined vector (chair conformation) that projects the SF warhead into the active site.

-

Tunable Reactivity: Unlike highly reactive sulfonyl chlorides, the SF group is stable in aqueous buffer (pH 7.4) and typically reacts only when "activated" by the specific microenvironment of a protein pocket (proximity-induced reactivity).

Mechanism of Action

The PSF warhead operates via nucleophilic substitution at the sulfur(VI) center. Unlike Michael acceptors (which require a soft nucleophile like Cys), the sulfonyl fluoride is a "hard" electrophile that preferentially engages:

-

Tyrosine (Tyr): Phenolic hydroxyls (via phenol-OH deprotonation).

-

Lysine (Lys): Epsilon-amines (often requiring a nearby base to lower pKa).

-

Histidine (His): Imidazole nitrogens.

The reaction releases fluoride (HF) as a leaving group, forming a highly stable sulfonamide or sulfonate ester bond.

Diagram 1: SuFEx Mechanism and PSF Coupling

Caption: Workflow showing the synthesis of a PSF-based probe and its subsequent SuFEx reaction with a target protein residue.

Experimental Protocols

Protocol A: Chemical Derivatization of PSF-HCl

Objective: To attach the PSF warhead to a core scaffold (e.g., a hit from a reversible screen).

Materials:

-

Scaffold (Carboxylic acid containing).

-

Piperidine-4-sulfonyl fluoride HCl (Enamine/Sigma, CAS: 2172461-08-2).

-

HATU (Coupling reagent).

-

DIPEA (N,N-Diisopropylethylamine).

-

DMF (Anhydrous).

Procedure:

-

Dissolution: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT). Note: Extra base is required to neutralize the HCl salt of the PSF.

-

Addition: Add Piperidine-4-sulfonyl fluoride HCl (1.2 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Checkpoint: The SF group is generally stable to standard amide coupling conditions. Avoid strong heating (>60°C) or highly basic aqueous workups.

-

-

Workup: Dilute with EtOAc, wash with dilute citric acid (to remove excess base) and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH). Avoid nucleophilic solvents (like primary amines) in the mobile phase.

Protocol B: Covalent Labeling Assay (In Vitro)

Objective: To assess if the PSF-probe covalently modifies the target protein.

Buffer Considerations:

-

pH: SuFEx is pH-sensitive.[4][5]

-

pH 7.4: Standard physiological simulation. Reaction may be slow unless the protein pocket activates the warhead (Specificity check).

-

pH 8.0–8.5: Promotes deprotonation of Lys/Tyr, accelerating labeling (Potency check).

-

-

Avoid: Buffers with primary amines (Tris, Glycine) if high concentrations/long times are used, although SF is relatively selective for protein residues over free Tris. HEPES or PBS is recommended.

Step-by-Step:

-

Preparation: Dilute protein to 5 µM in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Incubation: Add PSF-probe (from 10 mM DMSO stock) to a final concentration of 50 µM (10x excess). Final DMSO < 2%.

-

Time-Course: Incubate at 25°C or 37°C. Take aliquots at t = 1h, 4h, and 24h.

-

Quenching: Not strictly necessary for LC-MS if injected immediately. For gel assays, quench with 4x SDS loading buffer (the denaturation stops the reaction).

Protocol C: Mass Spectrometry Analysis (Intact Protein)

Objective: Confirmation of covalent adduct formation.

Data Interpretation: Unlike reversible inhibitors, covalent binders produce a permanent mass shift.

-

Reaction: Protein-H + R-SO2-F -> Protein-SO2-R + HF

-

Mass Shift Calculation:

-

Note: In deconvoluted spectra, look for the mass of the protein + (Probe MW - 20).

-

Workflow:

-

LC-MS: Inject 2 µg of protein on a C4 or C8 column (e.g., Agilent PLRP-S).

-

Gradient: Rapid desalting gradient (5% to 90% B in 4 min) with 0.1% Formic Acid. Note: Acidic LC conditions do not reverse the sulfonamide bond.

-

Deconvolution: Use MaxEnt or equivalent software to deconvolute the charge envelope.

-

Quantification: Calculate % Labeling = [Intensity(Adduct) / (Intensity(Parent) + Intensity(Adduct))] * 100.

Application: Fragment-Based Drug Discovery (FBDD)

PSF-HCl is ideal for constructing "SuFBit" libraries—fragment-sized molecules containing the sulfonyl fluoride warhead.

Diagram 2: Covalent Fragment Screening Workflow

Caption: Workflow for generating and screening a library of Piperidine-SF fragments (SuFBits).

Screening Strategy:

-

Library Gen: Couple PSF-HCl to 300 diverse carboxylic acids in a 96-well plate format.

-

Direct-to-Biology: Do not purify. Dilute reaction mixtures and incubate directly with protein (SuFEx is robust enough to tolerate crude coupling byproducts if diluted >1000x).

-

Hit ID: Look for fragments that show >30% labeling. These represent ligands that bind and are properly oriented to react with a nucleophile.

Troubleshooting & Tips

| Issue | Probable Cause | Solution |

| No Labeling Observed | 1. No nucleophile in proximity.2. pH too low. | 1. Increase pH to 8.0 to activate Tyr/Lys.2. The fragment may not bind; try a different scaffold. |

| Non-Specific Labeling | Warhead is too reactive or protein is unfolded. | 1. Ensure protein is folded (thermal shift assay).2. Reduce incubation time.3. Titrate compound concentration. |

| Hydrolysis of Probe | High pH or storage in wet DMSO. | 1. Store probes in 100% DMSO at -20°C.2. Prepare aqueous dilutions immediately before use. |

| Precipitation | Poor solubility of the scaffold. | The piperidine ring aids solubility, but if the core is lipophilic, add 0.01% Triton X-100 to the assay buffer. |

References

-

Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals. Link

-

Wolan, D. W., Sharpless, K. B., et al. (2019).[7] "SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase." Proceedings of the National Academy of Sciences (PNAS). Link

-

London, N., et al. (2020). "Covalent docking of sulfonyl fluorides to identify potent and selective inhibitors."[8] Journal of Medicinal Chemistry. Link

-

Enamine Ltd. "Sulfonyl Fluorides in Covalent Drug Discovery." Enamine Product Guide. Link

Sources

- 1. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-4-sulfonyl fluoride () for sale [vulcanchem.com]

- 5. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

Piperidine-4-sulfonyl fluoride hydrochloride as a chemical probe for proteomics

This Application Note and Protocol Guide is designed for researchers utilizing Piperidine-4-sulfonyl fluoride hydrochloride as a covalent fragment probe within chemoproteomic workflows.

A Covalent Fragment Probe for "Beyond-Cysteine" Ligandability Mapping [1][2]

Introduction & Mechanistic Basis

Piperidine-4-sulfonyl fluoride (P4-SF) represents a class of "scout fragments" utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides) that predominantly target cysteine, sulfonyl fluorides possess a unique, context-dependent reactivity profile. They are relatively inert in aqueous solution but become hyper-reactive when positioned within a protein binding pocket that stabilizes the transition state, allowing them to covalently modify Tyrosine, Lysine, Histidine, Serine, and Threonine residues.

This probe is primarily used in Covalent Fragment Screening to:

-

Map Ligandability: Identify cryptic pockets on proteins that lack accessible cysteines.

-

Validate Target Engagement: Serve as a competitor in Activity-Based Protein Profiling (ABPP).

-

Fragment-Based Drug Discovery (FBDD): Act as a starting scaffold for "Direct-to-Biology" library expansion.

Mechanism of Action

The sulfonyl fluoride warhead undergoes a nucleophilic substitution reaction. The protein nucleophile (Nu) attacks the sulfur center, displacing the fluoride ion. This reaction is often driven by the local protein microenvironment (e.g., an adjacent basic residue acting as a general base to activate the nucleophile).

Reaction Scheme:

Experimental Workflows (Visualized)

Workflow A: Intact Protein Mass Spectrometry Screening

This is the gold-standard method for validating P4-SF labeling.

Caption: Direct-to-Biology workflow for assessing covalent modification of purified proteins by P4-SF.

Workflow B: Competitive ABPP (Lysate/Cell)

Used to determine if P4-SF binds to active sites of enzymes (e.g., serine hydrolases) by competing with a broad-spectrum reporter probe.

Caption: Competitive ABPP workflow. P4-SF acts as the 'inhibitor' to block subsequent labeling by a fluorescent or biotinylated broad-spectrum probe.

Detailed Protocols

Protocol 1: Intact Protein Screening (Mass Shift Analysis)

Objective: Confirm covalent labeling and stoichiometry of P4-SF on a purified protein.

Materials:

-

Target Protein: >90% purity, 10 µM in PBS or HEPES (Avoid Tris if high concentrations are used, though SuFEx is generally compatible).

-

P4-SF Stock: 100 mM in anhydrous DMSO.

-

LC-MS System: High-resolution MS (e.g., Agilent Q-TOF, Thermo Orbitrap).

Step-by-Step:

-

Preparation: Dilute protein to 5 µM (0.1–0.2 mg/mL) in Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl).

-

Dosing: Add P4-SF to protein samples at varying molar excesses (e.g., 10x, 50x, 100x). Final DMSO concentration should be <2%.

-

Example: To 49.5 µL protein, add 0.5 µL of 5 mM P4-SF (Final: 50 µM probe).

-

-

Incubation: Incubate at Room Temperature for 4–16 hours .

-

Note: SuFEx kinetics can be slow compared to acrylamides; overnight incubation is common for initial screens.

-

-

Quenching: Add formic acid to a final concentration of 0.5% to quench and acidify for LC-MS.

-

Analysis: Inject 1–5 µg of protein onto a C4 reverse-phase column. Elute with a standard water/acetonitrile gradient (+0.1% formic acid).[3]

-

Data Processing: Deconvolute the raw mass spectrum (e.g., using MaxEnt1 or BioPharma Finder).

Interpretation: Look for a mass increase corresponding to the Piperidine-4-sulfonyl moiety .

-

Formula Added: C₅H₁₀NO₂S (Piperidine ring + Sulfonyl group)[1]

-

Mass Shift Calculation:

-

MW (Probe, HCl salt): 203.66 Da

-

MW (Probe, Free base): 167.20 Da

-

Leaving Group: Fluoride (19.00 Da) + HCl (removed during prep/reaction)

-

Observed Mass Shift (Δm): +148.04 Da

-

| Species | Expected Mass Shift | Interpretation |

| Unmodified | 0 Da | No binding / Poor reactivity |

| Mono-adduct | +148.04 Da | Single site modification |

| Di-adduct | +296.08 Da | Two sites modified (check for non-specific labeling) |

Protocol 2: Peptide Mapping (Site Identification)

Objective: Identify the specific amino acid residue (Tyr, Lys, His, Ser) modified by P4-SF.

Step-by-Step:

-

Labeling: Perform incubation as in Protocol 1 (aim for >50% occupancy).

-

Denaturation: Add Urea (final 6-8 M) and DTT (5 mM) to reduce disulfides (30 min, 37°C).

-

Alkylation: Add Iodoacetamide (15 mM) (30 min, RT, dark).

-

Digestion: Dilute Urea to <2 M with 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

LC-MS/MS: Analyze peptides on a C18 column (e.g., Nano-LC coupled to Orbitrap).

-

Database Search:

-

Set Variable Modification : "Piperidine-sulfonyl" on Y, K, H, S, T.

-

Mass Shift: +148.0402 Da.

-

Tip: Manually verify MS2 spectra to ensure the modification is on the side chain and not an artifact.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No labeling observed | Pocket is not "ligandable" or pH is too low. | Increase pH to 8.0 to activate Lys/Tyr nucleophiles. Increase incubation time to 24h. |

| Precipitation | Probe insolubility. | Ensure DMSO stock is fresh. Do not exceed 5% DMSO. |

| Non-specific "smear" | Super-nucleophilic surface residues. | Titrate probe concentration down. Perform competition with free ligand to prove specificity. |

| Unstable Adduct | Hydrolysis of the bond. | While SuFEx adducts are generally stable, avoid boiling samples in high pH loading buffer for extended periods. |

References

-

SuFEx Chemistry Foundation: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Sulfonyl Fluorides in Proteomics: Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Covalent Fragment Screening: Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[4] Link

-

Residue Specificity: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools for proteome profiling."[2][3][5][6][7][8][9] Chemical Science. Link

- Direct-to-Biology Workflows: Dubiella, C., et al. (2020). "Sulfonyl fluoride fragments as probes for ligand discovery." Nature Chemistry.

Disclaimer: Piperidine-4-sulfonyl fluoride hydrochloride is a research chemical.[1][2][3][9][10][11][12][13][14] Always consult the Safety Data Sheet (SDS) before handling. All protocols should be validated with appropriate positive and negative controls.

Sources

- 1. Piperidine-4-sulfonyl fluoride () for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2172461-08-2|Piperidine-4-sulfonyl fluoride hydrochloride|BLD Pharm [bldpharm.com]

- 11. Piperidine-4-sulfonic acid 72450-62-5 [sigmaaldrich.com]

- 12. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

- 13. Proteomic discovery of chemical probes that perturb protein complexes in human cells | bioRxiv [biorxiv.org]

- 14. piperidine-4-sulphonic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Note: Piperidine-4-sulfonyl fluoride HCl in Covalent PROTAC Development

This Application Note and Protocol guide is designed for medicinal chemists and chemical biologists specializing in Targeted Protein Degradation (TPD). It details the strategic application of Piperidine-4-sulfonyl fluoride hydrochloride (CAS 2172461-08-2) as a versatile building block for constructing Covalent PROTACs and utilizing SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Executive Summary

The field of Targeted Protein Degradation has evolved from reversible non-covalent binders to Covalent PROTACs . Covalent engagement offers prolonged duration of action, improved potency, and the ability to target "shallow" binding pockets.

Piperidine-4-sulfonyl fluoride hydrochloride (P4SF-HCl) is a critical reagent in this domain due to its dual functionality:

-

Structural Mimicry: The piperidine ring serves as a saturated heterocycle scaffold often interchangeable with proline or piperazine moieties found in VHL and Cereblon ligands.

-

SuFEx Warhead: The sulfonyl fluoride (-SO₂F) group acts as a "sleeping beauty" electrophile—stable in aqueous physiological conditions but highly reactive toward specific nucleophiles (Tyr, Ser, Lys, His) within a protein binding pocket or under specific catalytic conditions for chemical assembly.

Scientific Rationale & Mechanism

The SuFEx Advantage in PROTACs

Traditional PROTAC synthesis (amide coupling, reductive amination) often suffers from poor permeability and metabolic instability. P4SF-HCl enables Sulfur-Fluoride Exchange (SuFEx) , a next-generation click chemistry pioneered by K. Barry Sharpless.

-

Stability: The S(VI)-F bond is resistant to hydrolysis, reduction, and thermolysis, unlike traditional sulfonyl chlorides.

-

Reactivity: It reacts exclusively with silyl ethers (to form sulfonate esters) or amines (to form sulfamides) under specific catalysis, or with protein side chains in a proximity-driven manner.

Mechanism of Action: Covalent E3 Ligase Recruitment

In covalent PROTAC design, P4SF-HCl is frequently used to modify ligands for E3 ligases like Von Hippel-Lindau (VHL) and Cereblon (CRBN) .

-

VHL Targeting: The piperidine ring mimics the hydroxyproline core of VHL ligands (e.g., VH032). The -SO₂F group can be positioned to covalently modify Ser110 or His residues within the VHL binding pocket, converting a reversible binder into an irreversible recruiter.

-

CRBN Targeting: Analogous to Pomalidomide/Lenalidomide derivatives, the sulfonyl fluoride can target His353 in the CRBN sensor loop.

Visualizing the Mechanism

The following diagram illustrates the workflow for using P4SF-HCl to generate a Covalent PROTAC.

Caption: Workflow showing the transformation of P4SF-HCl into a covalent PROTAC recruiter and its subsequent biological action.

Experimental Protocols

Handling and Storage

-

State: White to off-white solid (HCl salt).

-

Hygroscopicity: Moderate. Store under inert gas (Argon/Nitrogen) at -20°C.

-

Safety: Sulfonyl fluorides are potential enzyme inhibitors.[1] Handle in a fume hood with gloves and eye protection. Avoid inhalation.

Protocol A: Synthesis of the E3 Ligase Warhead Module

This protocol describes coupling P4SF-HCl to a carboxylic acid-containing E3 ligase ligand core (e.g., a VHL ligand precursor) via the piperidine amine.

Reagents:

-

Carboxylic Acid Ligand (1.0 equiv)

-

Piperidine-4-sulfonyl fluoride HCl (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid Ligand (e.g., VHL-COOH) in anhydrous DMF (0.1 M concentration). Add HATU and stir at Room Temperature (RT) for 5 minutes to activate the acid.

-

Neutralization: In a separate vial, suspend Piperidine-4-sulfonyl fluoride HCl in DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt and free the piperidine amine. Ensure complete dissolution.

-

Coupling: Add the neutralized P4SF solution to the activated acid mixture. Add the remaining DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Checkpoint: Look for the mass corresponding to [M+H]+. The -SO₂F group is stable under these mild basic conditions.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Note: Avoid strong nucleophiles (like primary amines) in the mobile phase if possible, though SO₂F is generally stable on silica.

-

Protocol B: SuFEx "Click" Assembly of PROTAC

This protocol connects the E3 ligase module (synthesized above) to a Target Protein Ligand bearing a silyl ether linker.

Reaction Type: Silyl Ether-Sulfonyl Fluoride Exchange Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP

Table 1: SuFEx Reaction Optimization

| Parameter | Standard Condition | Fast Condition | Notes |

| Solvent | Acetonitrile (MeCN) | DMF | MeCN is preferred for easier workup. |

| Catalyst | DBU (10-20 mol%) | BEMP (5-10 mol%) | DBU is standard; BEMP is less nucleophilic, preventing side reactions. |

| Temperature | Ambient (25°C) | 40-50°C | Higher temp accelerates reaction but risks hydrolysis if water is present. |

| Time | 1 - 4 Hours | 30 Mins | Monitor SO₂F consumption by ¹⁹F NMR (shift from ~ +65 ppm). |

Procedure:

-

Dissolve the P4SF-modified E3 ligand (1.0 equiv) and the TMS-ether linker-Target ligand (1.1 equiv) in anhydrous MeCN.

-

Add DBU (0.2 equiv).

-

Stir at RT. The reaction proceeds via the formation of a sulfonate linkage (-SO₂-O-).

-

Quench: Add dilute acidic buffer (pH 5-6) or remove solvent in vacuo.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation & Quality Control

Chemical Validation (¹⁹F NMR)

The sulfonyl fluoride group has a distinct signature.

-

Starting Material (P4SF-HCl): Single singlet around +60 to +65 ppm (referenced to CFCl₃).

-

Product (PROTAC): Disappearance of the SF peak indicates successful SuFEx ligation (if forming sulfonate) or covalent protein modification.

Biological Validation (Intact Protein MS)

To verify covalent engagement with the E3 ligase (e.g., VHL):

-

Incubate recombinant VHL protein (1 µM) with the P4SF-PROTAC (10 µM) in buffer (pH 7.4) for 1–4 hours.

-

Analyze via LC-MS (Q-TOF or Orbitrap).

-

Success Criteria: Observation of a mass shift corresponding to the PROTAC mass minus HF (Hydrogen Fluoride), indicating covalent sulfonylation of the protein.

-

Delta Mass: +[MW_PROTAC - 20 Da].

-

References

-

Covalent VHL Recruitment: Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry. (2024).[1][2][3]

-

SuFEx Chemistry Foundation: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (2014).[4]

-

Cereblon Targeting: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Chemical Biology.[2] (2023).[2][4][5]

-

PROTAC Assembly: Click chemistry in the development of PROTACs. RSC Advances. (2023).

-

Reagent Data: Piperidine-4-sulfonyl fluoride hydrochloride Product Information. Enamine / VulcanChem.

Sources

- 1. Piperidine-4-sulfonyl fluoride () for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Labeling of Lysine Residues with Piperidine-4-Sulfonyl Fluoride (P4-SF)

Abstract

This guide details the protocol for reacting Piperidine-4-sulfonyl fluoride hydrochloride (P4-SF) with lysine residues in proteins. Unlike traditional amine-reactive reagents (e.g., NHS-esters) which are highly susceptible to hydrolysis, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2] This "sleeping beauty" reactivity allows SFs to remain stable in aqueous buffers while reacting specifically with nucleophilic lysine

Introduction & Mechanistic Grounding

The Reagent: Piperidine-4-Sulfonyl Fluoride

Piperidine-4-sulfonyl fluoride is a heterobifunctional building block.

-

The Warhead (

): A latent electrophile that targets Tyrosine, Serine, Histidine, and Lysine . It is the site of the SuFEx reaction.[2][3] -

The Handle (Piperidine Amine): In the hydrochloride salt form, this secondary amine is protonated. In drug discovery, this amine is typically functionalized (e.g., attached to a drug pharmacophore) before the SF warhead is reacted with the protein. However, for fragment-based screening or surface labeling, the free amine form may be used.

The SuFEx Mechanism on Lysine

The reaction between P4-SF and a lysine residue is a nucleophilic substitution at the sulfur(VI) center.

-

Activation: The Lysine

-amino group (typically pKa ~10.5) must be deprotonated to its neutral form ( -

Attack: The nitrogen lone pair attacks the sulfur atom.

-

Departure: Fluoride (

) is an excellent leaving group in this context due to the stability of the resulting sulfonamide bond.[4] -

Result: Formation of a stable sulfonamide linkage (

).

Visualizing the Reaction Pathway

Figure 1: The SuFEx reaction mechanism showing the nucleophilic attack of the Lysine amine on the Sulfonyl Fluoride, resulting in a stable sulfonamide bond.

Experimental Protocol

Materials & Reagents

| Component | Grade/Spec | Notes |

| P4-SF HCl | >95% Purity | MW: ~203.66 g/mol (HCl salt). Store at -20°C. |

| Protein Target | >90% Purity | Free of amine-containing buffers (Tris, Glycine). |

| Reaction Buffer | HEPES or PBS | 50 mM, pH 7.8 – 8.5. |

| Stock Solvent | DMSO or DMF | Anhydrous. |

| Quenching Agent | Tris-HCl | 1 M, pH 8.0 (acts as a scavenger). |

Critical Considerations before Starting

-

pH Sensitivity: Unlike NHS esters which hydrolyze in minutes, SFs are stable for hours/days in water. However, Lysine reactivity is pH-dependent.

-

pH 7.4: Slow reaction (favors "proximity-driven" labeling in binding pockets).

-

pH 8.5: Faster reaction (promotes general surface Lysine labeling).

-

-

Stoichiometry:

-

Covalent Inhibition (Specific): 1.1 – 2.0 equivalents relative to protein.

-

Bioconjugation (Surface): 10 – 50 equivalents.

-

Step-by-Step Workflow

Step 1: Stock Solution Preparation

-

Calculate the mass of Piperidine-4-sulfonyl fluoride HCl required.

-

Dissolve in anhydrous DMSO to a concentration of 50 mM - 100 mM .

-

Note: The HCl salt may require vigorous vortexing. If using the free amine version later, ensure no acid is present to protonate the protein.

-

Step 2: Protein Preparation

-

Buffer exchange the protein into 50 mM HEPES, 150 mM NaCl, pH 8.0 .

-

Adjust protein concentration to 10 – 50 µM (0.5 – 2 mg/mL typically).

-

Warning: Avoid Tris, Glycine, or Ammonium Bicarbonate buffers during the reaction phase as they contain primary amines that will compete with the protein.

-

Step 3: Conjugation Reaction

-

Add the P4-SF stock to the protein solution.

-

Target Final Organic Solvent: < 5% DMSO (v/v) to prevent protein denaturation.

-

-

Incubation:

-

Time: 4 to 16 hours. (SFs are slower than NHS esters).

-

Temperature: 25°C (Room Temp) or 37°C (if protein is stable).

-

-

Optional: For kinetic profiling, take aliquots at 1, 4, and 12 hours.

Step 4: Quenching & Cleanup

-

Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes. The Tris amine will scavenge remaining unreacted SF.

-

Remove excess small molecules via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against the storage buffer.

Workflow Diagram

Figure 2: Operational workflow for P4-SF conjugation, from stock preparation to quality control.

Validation & Analysis (QC)

Mass Spectrometry (Intact Protein)

The most definitive validation is observing the mass shift on the protein.

-

Formula for Mass Shift (

M):-

Piperidine-4-SF (Free base MW): ~167.20 Da

-

Fluoride (F): 19.00 Da

-

Proton (H from Lysine): 1.01 Da

-

Expected Adduct Mass Addition: +147.19 Da per labeling event.

-

-

Note on HCl Salt: Do not include the HCl mass (36.46 Da) in the adduct calculation. The HCl dissociates in solution.

Tryptic Mapping (Bottom-Up Proteomics)

To identify which lysine reacted:

-

Digest protein with Trypsin (or Chymotrypsin if Lysines are blocked).

-

Set database search variable modification: +147.19 Da on K (Lysine) .

-

Diagnostic Ions: Look for sulfonyl-specific fragmentation patterns.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Conjugation Observed | pH too low. | Increase pH to 8.0 - 8.5. Lysine is protonated ( |

| Precipitation | Protein unstable in DMSO. | Reduce DMSO to < 2% or switch to water-soluble sulfonated analogues (though P4-SF is fairly soluble). |

| Over-labeling (Smear on Gel) | Reagent excess too high. | Reduce equivalents from 50x to 5x-10x. Reduce reaction time. |

| Hydrolysis of Reagent | Buffer pH > 9.0 or old stock. | Use fresh stock. Keep pH < 9.[1][6]0. SFs are stable, but not invincible. |

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]

-

Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews. (Context on Piperidine linkers). [Link]

-

Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm. [Link]

Sources

- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Targeting histidine residues with Piperidine-4-sulfonyl fluoride hydrochloride

Application Note: Targeted Covalent Modification of Histidine Residues with Piperidine-4-Sulfonyl Fluoride (P4SF)

Executive Summary

This guide details the protocol for utilizing Piperidine-4-sulfonyl fluoride hydrochloride (P4SF) as a covalent electrophilic warhead to target histidine residues in proteins. While Sulfonyl Fluorides (SFs) are widely recognized for Sulfur-Fluoride Exchange (SuFEx) chemistry with tyrosine and lysine, recent chemoproteomic advances have validated their ability to selectively modify histidine residues within specific microenvironments (e.g., catalytic triads, zinc-binding sites, or basic pockets).

P4SF serves a dual purpose:

-

As a Fragment Probe: For ligandability screening (SuFBits) to identify reactive histidine hotspots.

-

As a Warhead Module: For conjugation to affinity ligands via the piperidine amine, converting reversible binders into targeted covalent inhibitors (TCIs).

Mechanism of Action

The sulfonyl fluoride moiety acts as a "latent" electrophile.[1] Unlike highly reactive sulfonyl chlorides, SFs are stable in aqueous physiological buffers and require a specific context to react.

-

Reaction: Nucleophilic attack by the

-nitrogen (or -